5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both amino and nitrile functional groups. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[a]quinoxalines, have been reported to interact with various targets including adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .
Mode of Action
It’s known that the compound undergoes microwave-promoted ring-closure reactions with various mono/1,2-biselectrophiles . This reaction produces corresponding Pictet–Spengler (PS) products i.e., the imidazo[1,2-a]quinoxaline ring system via 6-endo-trig cyclisation .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways related to their targets, leading to a wide spectrum of biological activity .
Result of Action
Similar compounds have been reported to exhibit a wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions . The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile: Similar structure but with an imidazole ring instead of a pyrazole ring.
5-amino-1-(2-aminophenyl)-1H-triazole-4-carbonitrile: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile (often abbreviated as 5-AAPC) is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of 5-AAPC, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of 5-AAPC is with a molecular weight of 199.21 g/mol. The compound features a pyrazole ring, an amino group, and a carbonitrile functional group, which are crucial for its biological activity.
Synthesis Methods:
Various synthetic routes have been explored for the preparation of 5-AAPC and its derivatives. Notably, mechanochemical synthesis using environmentally friendly catalysts has been reported to yield high quantities of these compounds efficiently . The synthesis typically involves the reaction between malononitrile and substituted hydrazines under mild conditions to produce the desired pyrazole derivatives.
Biological Activities
5-AAPC exhibits a range of biological activities that make it a candidate for pharmaceutical applications. These activities include:
- Anti-inflammatory Activity: Pyrazole derivatives are known for their anti-inflammatory properties. For instance, compounds similar to 5-AAPC have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies, indicating potential use in treating inflammatory diseases .
- Antimicrobial Properties: Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. Compounds related to 5-AAPC have demonstrated promising results in inhibiting microbial growth .
- Anticancer Activity: Research indicates that pyrazoles can exhibit anticancer properties. For example, derivatives of 5-AAPC have been tested against different cancer cell lines, showing potential cytotoxic effects that warrant further investigation .
Data Table: Biological Activities of 5-AAPC and Related Compounds
Case Studies
- Anti-inflammatory Effects: A study evaluated the anti-inflammatory effects of pyrazole derivatives including 5-AAPC. The results indicated that these compounds significantly reduced inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
- Antimicrobial Efficacy: In another study, a series of pyrazole derivatives including those similar to 5-AAPC were screened for antimicrobial activity against various pathogens. The results showed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
- Anticancer Screening: A recent investigation into the anticancer properties of pyrazole compounds found that several derivatives displayed significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction being proposed .
Properties
IUPAC Name |
5-amino-1-(2-aminophenyl)pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-4-2-1-3-8(9)12/h1-4,6H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIWOGPEWDAUKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87138-51-0 | |
Record name | 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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